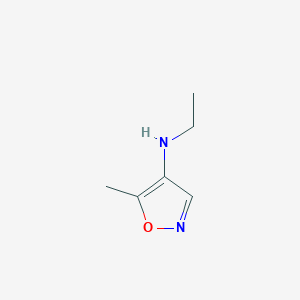

4-Ethylamino-5-methylisoxazole

Description

Properties

Molecular Formula |

C6H10N2O |

|---|---|

Molecular Weight |

126.16 g/mol |

IUPAC Name |

N-ethyl-5-methyl-1,2-oxazol-4-amine |

InChI |

InChI=1S/C6H10N2O/c1-3-7-6-4-8-9-5(6)2/h4,7H,3H2,1-2H3 |

InChI Key |

DPCOKVRHNUVCCI-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=C(ON=C1)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

- 5-Amino-4-chloro-3-methylisoxazole: Substituted with chlorine (position 4), amino (position 5), and methyl (position 3) groups. The chlorine atom introduces electron-withdrawing effects, reducing ring electron density compared to the ethylamino group in 4-Ethylamino-5-methylisoxazole .

- Methyl 4-amino-3-methoxyisoxazole-5-carboxylate: Features a methoxy group (position 3) and ester moiety (position 5), enhancing solubility in polar organic solvents but reducing stability under acidic conditions .

- Ethyl 5-(2-benzyloxycarbonylaminoethyl)-3-methylisoxazole-4-carboxylate: Contains a bulky benzyloxycarbonyl-protected aminoethyl chain (position 5), which may sterically hinder interactions in biological systems compared to the simpler ethylamino group in this compound .

Physicochemical Properties

Pharmaceutical Potential

- Antimicrobial Activity: Isoxazoles with amino substituents (e.g., 5-Amino-4-chloro-3-methylisoxazole) show moderate activity against Gram-positive bacteria, likely due to membrane disruption . The ethylamino group in this compound may enhance bioavailability compared to chlorine-substituted analogs.

- Enzyme Inhibition: Methyl 4-amino-3-methoxyisoxazole-5-carboxylate has been explored as a kinase inhibitor scaffold, where the ester moiety modulates binding affinity .

Agrochemical Utility

- Herbicidal Activity: Chlorine-substituted isoxazoles (e.g., 5-Amino-4-chloro-3-methylisoxazole) exhibit herbicidal effects by inhibiting photosynthesis . Ethylamino derivatives may offer reduced environmental persistence.

Material Science

- Liquid Crystals: Methoxy and ester-functionalized isoxazoles (e.g., Methyl 4-amino-3-methoxyisoxazole-5-carboxylate) contribute to mesomorphic properties in liquid crystal displays .

Q & A

Q. What are the common synthetic routes for 4-Ethylamino-5-methylisoxazole, and how do reaction conditions affect yield?

- Methodological Answer : A typical synthesis involves refluxing precursors in polar aprotic solvents like DMSO under controlled temperatures (e.g., 18 hours at reflux) . Post-reaction steps include distillation under reduced pressure, cooling, and recrystallization using water-ethanol mixtures to achieve yields of ~65% . Alternative routes may employ ethanolic ammonia for cyclization, with recrystallization from ethanol-petroleum ether yielding 82% purity . Key factors affecting yield include solvent choice, reaction time, and purification techniques (e.g., vacuum drying or fractional crystallization).

Q. What spectroscopic and analytical methods are used to characterize this compound?

- Methodological Answer : Structural confirmation relies on ¹H NMR and LC-MS to verify substituent positions and molecular weight . Elemental analysis (e.g., C, H, N content) ensures stoichiometric accuracy . Thin-layer chromatography (TLC) monitors reaction progress, while melting point determination (e.g., 141–143°C ) assesses purity. For advanced characterization, X-ray crystallography or IR spectroscopy can resolve bond vibrations and crystal packing .

Q. What primary biological activities are reported for this compound derivatives?

- Methodological Answer : Derivatives exhibit enzyme inhibitory activity , particularly targeting kinases and proteases involved in cancer pathways . Isoxazole cores are leveraged in antiviral drug design due to their ability to disrupt viral replication machinery . Biological assays (e.g., IC₅₀ measurements) should be paired with cytotoxicity profiling to differentiate specific activity from general toxicity .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer :

- Solvent Optimization : Replace DMSO with DMA (dimethylacetamide) to reduce side reactions during reflux .

- Catalytic Additives : Introduce LiCl or triethylamine to accelerate cyclization and reduce reaction time .

- Purification : Use gradient recrystallization (e.g., ethanol-water mixtures) or column chromatography with silica gel (hexane:ethyl acetate) for higher purity .

- Yield Tracking : Compare yields under varying temperatures (80–120°C) and pH (neutral vs. acidic) to identify optimal conditions .

Q. What strategies address contradictions in biological activity data across studies?

- Methodological Answer :

- Target Validation : Use knockdown assays (siRNA/CRISPR) to confirm the compound’s specificity for purported targets (e.g., EGFR or VEGFR) .

- Structural-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing ethylamino with acetyl groups) to isolate contributions to activity .

- Meta-Analysis : Cross-reference datasets from PubChem BioAssay to identify consensus activity thresholds and outlier studies .

Q. How can computational chemistry predict the reactivity and stability of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model electron density maps, identifying nucleophilic/electrophilic sites (e.g., isoxazole ring vs. ethylamino group) .

- Molecular Dynamics (MD) Simulations : Predict solubility and aggregation behavior in aqueous buffers .

- Docking Studies : Employ AutoDock Vina to simulate binding to protein targets (e.g., HIV-1 protease) and validate with experimental IC₅₀ data .

Q. What experimental designs are recommended for evaluating the compound’s pharmacokinetic properties?

- Methodological Answer :

- In Vitro ADME : Use Caco-2 cell monolayers to assess intestinal permeability and liver microsomes for metabolic stability .

- Plasma Protein Binding : Employ equilibrium dialysis to measure unbound fraction in serum .

- In Vivo PK : Administer the compound to rodent models and collect plasma samples at timed intervals for LC-MS/MS quantification .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points or spectroscopic data?

- Methodological Answer :

- Standardization : Ensure consistent calibration of equipment (e.g., DSC for melting points, deuterated solvents for NMR) .

- Impurity Profiling : Use HPLC-MS to detect trace byproducts (e.g., unreacted hydrazides) that may alter physical properties .

- Collaborative Validation : Share samples with independent labs for cross-verification of data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.